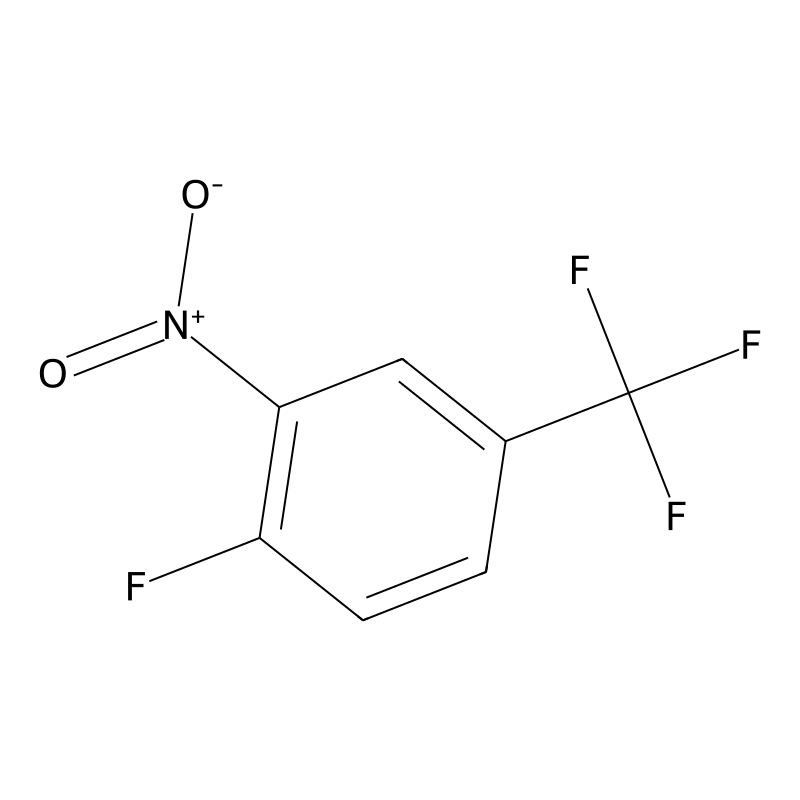

4-Fluoro-3-nitrobenzotrifluoride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

4-Fluoro-3-nitrobenzotrifluoride (CAS 367-86-2) is a highly activated, polyfunctional aromatic building block defined by a 1,2,4-substitution pattern comprising a fluorine atom, a nitro group, and a trifluoromethyl group. In industrial and laboratory procurement, this compound is primarily sourced as a premium electrophile for nucleophilic aromatic substitution (SNAr) reactions. The synergistic electron-withdrawing effects of the ortho-nitro and para-trifluoromethyl groups render the ipso-carbon exceptionally susceptible to nucleophilic attack. This intrinsic reactivity profile makes it a critical precursor for the synthesis of complex 2-nitro-4-trifluoromethylanilines, benzimidazoles, and active pharmaceutical ingredients (APIs), where it offers improved step-economy and milder processing conditions compared to less activated analogs [1].

A common procurement error is attempting to substitute 4-fluoro-3-nitrobenzotrifluoride with its less expensive chloro-analog, 4-chloro-3-nitrobenzotrifluoride. While structurally similar, the chloro-analog exhibits fundamentally different processability in SNAr workflows. Fluorine is a significantly more reactive leaving group in these reactions because its high electronegativity stabilizes the rate-determining Meisenheimer complex. Consequently, substituting with the chloro-analog typically forces the use of harsh heating, stronger bases, or expensive palladium/copper catalysts to achieve acceptable conversions. This not only increases the catalytic and energy costs of the process but also risks the thermal degradation of sensitive nucleophiles, premature cleavage in solid-phase synthesis, and the generation of unwanted side products, ultimately negating any upfront material cost savings .

Catalyst-Free SNAr Kinetics vs. Chloro-Analogs

In high-throughput solution-phase syntheses, 4-fluoro-3-nitrobenzotrifluoride demonstrates quantitative conversion when reacted with primary and secondary amines without the need for transition-metal catalysts. For example, reactions with anilines achieve >98% yield at mild temperatures (70 °C) in polar aprotic solvents. In contrast, achieving comparable amination yields with the baseline 4-chloro-3-nitrobenzotrifluoride typically requires Buchwald-Hartwig cross-coupling conditions utilizing expensive palladium catalysts and specialized ligands.

| Evidence Dimension | SNAr amination conditions and yield |

| Target Compound Data | >98% yield at 70 °C (catalyst-free) |

| Comparator Or Baseline | 4-Chloro-3-nitrobenzotrifluoride (requires Pd-catalysis or harsh heating >120 °C) |

| Quantified Difference | Elimination of transition-metal catalysts and a >50 °C reduction in processing temperature. |

| Conditions | Amination with primary/secondary amines in DMSO or DMF. |

Bypassing transition-metal catalysis directly eliminates heavy-metal remediation costs and simplifies downstream purification in API manufacturing.

Solid-Phase Organic Synthesis (SPOS) Compatibility

4-Fluoro-3-nitrobenzotrifluoride is highly suited for solid-phase organic synthesis workflows where harsh conditions would degrade the polymer support. When coupled with resin-bound amines, it achieves up to 88-89% conversion at room temperature or under mild heating (e.g., in DMSO)[1]. Using less activated comparators like 1-fluoro-2-nitrobenzene or chloro-analogs often results in incomplete conversion or requires extended heating protocols that trigger premature cleavage of the linker or degradation of the resin matrix.

| Evidence Dimension | Resin-bound amination conversion |

| Target Compound Data | 88-89% conversion under mild SPOS conditions |

| Comparator Or Baseline | Less activated halonitrobenzenes (prone to incomplete reaction or resin degradation) |

| Quantified Difference | Enables near-quantitative functionalization without compromising resin integrity. |

| Conditions | Traceless synthesis using piperazine/amide linkers on solid support in DMSO. |

Ensures high fidelity and yield in the automated, high-throughput synthesis of combinatorial drug libraries.

Electrophilicity Enhancement for Weak Nucleophiles

The presence of the para-trifluoromethyl group in 4-fluoro-3-nitrobenzotrifluoride provides a profound synergistic electron-withdrawing effect alongside the ortho-nitro group. This dual activation lowers the activation energy for Meisenheimer complex formation, allowing the compound to react efficiently with weak, sterically hindered, or deactivated nitrogen nucleophiles [1]. Compared to the baseline 1-fluoro-2-nitrobenzene, which lacks the CF3 group, 4-fluoro-3-nitrobenzotrifluoride exhibits a significantly expanded substrate scope, functioning as a highly reliable electrophile for complex amine derivatization.

| Evidence Dimension | Substrate scope for weak/hindered nucleophiles |

| Target Compound Data | Rapid, high-yield SNAr with deactivated anilines |

| Comparator Or Baseline | 1-Fluoro-2-nitrobenzene (sluggish or unreactive with deactivated nucleophiles) |

| Quantified Difference | Substantial expansion of the viable nucleophile scope due to dual highly electron-withdrawing groups. |

| Conditions | Base-mediated SNAr with sterically hindered or electron-poor amines. |

Allows procurement teams to source a single building block for diverse library generation rather than optimizing individual coupling conditions.

Precursor for Active Pharmaceutical Ingredients (APIs)

4-Fluoro-3-nitrobenzotrifluoride is a highly efficient starting material for synthesizing the 2-nitro-4-trifluoromethylaniline pharmacophore found in legacy and developmental therapeutics. Its high SNAr reactivity ensures step-economic, high-yield integration of the core aromatic ring without the need for hazardous de novo nitration workflows[1].

High-Throughput Combinatorial Library Synthesis

Due to its ability to react quantitatively under mild, catalyst-free conditions, this compound is heavily procured for solid-phase organic synthesis (SPOS) and solution-phase parallel synthesis. It is particularly valued in the automated generation of benzimidazole and dihydroquinoxalinone libraries where resin integrity and simple purification are paramount [2].

Synthesis of Fluorinated Biological Probes

The compound serves as a derivatization reagent and building block for incorporating the lipophilic, metabolically stable trifluoromethyl group into biological probes and unnatural amino acids. Its mild reactivity profile preserves the stereochemical integrity of complex, sensitive biological precursors during coupling [3].

References

- [1] Mirati Therapeutics, Inc. 'Small molecule inhibitors of kras g12c mutant.' WO2022232320A1, 2022.

- [2] Kratochvíl, T., et al. 'Piperazine Amide Linker for Cyclative Cleavage from Solid Support: Traceless Synthesis of Dihydroquinoxalin-2-ones.' ACS Combinatorial Science 2012, 14(8), 445-450.

- [3] Sutherland, A., et al. 'Synthesis of complex unnatural fluorine-containing amino acids.' RSC Advances, 2021.

XLogP3

GHS Hazard Statements

H226 (87.5%): Flammable liquid and vapor [Warning Flammable liquids];

H302 (12.5%): Harmful if swallowed [Warning Acute toxicity, oral];

H311 (10.42%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H315 (97.92%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (97.92%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (10.42%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (85.42%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Acute Toxic;Irritant

Other CAS

Wikipedia

Dates

Explore Compound Types